ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate
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Overview
Description
Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, a triazole ring, and an ethyl acetate group Thiophene is a five-membered ring containing one sulfur atom, while triazole is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The thiophene ring can be introduced through various synthetic methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a bioisostere for amides, esters, or other functional groups, potentially enhancing the compound’s binding affinity and selectivity . The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxylic acid.
Triazole derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid or 1,2,3-triazole-5-carboxylic acid.
Ethyl acetate derivatives: Compounds like ethyl 2-bromoacetate or ethyl 2-chloroacetate.
The uniqueness of this compound lies in its combination of the thiophene and triazole rings, which imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 2-(4-thiophen-3-yltriazol-1-yl)acetate |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-10(14)6-13-5-9(11-12-13)8-3-4-16-7-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
CMTKZNJZVXETQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C2=CSC=C2 |
Origin of Product |
United States |
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